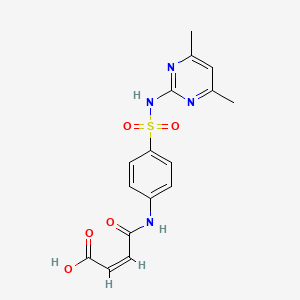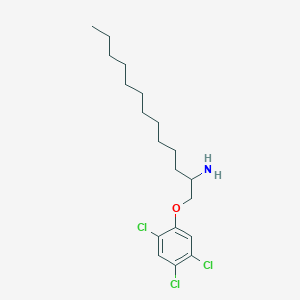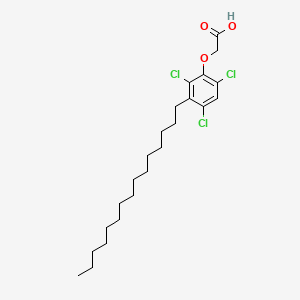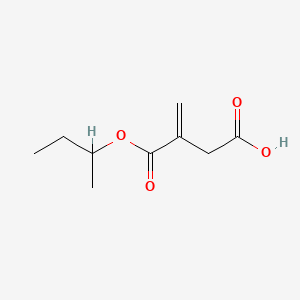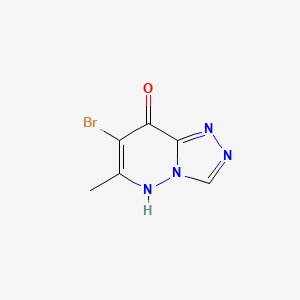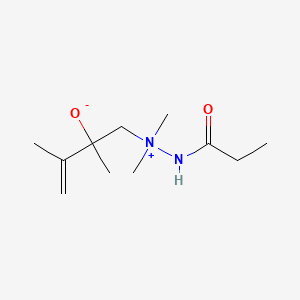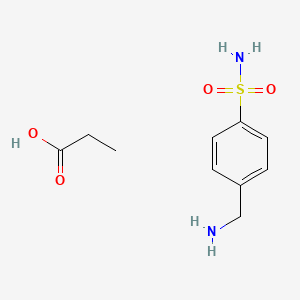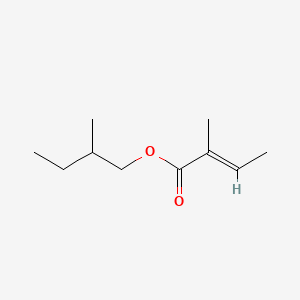![molecular formula C27H36N6O13 B12709996 8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid CAS No. 142300-97-8](/img/structure/B12709996.png)
8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[94002,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid” is a complex organic compound that features multiple functional groups, including dimethylamino groups and a tetrazatricyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrazatricyclic core and the subsequent attachment of the dimethylamino propyl groups. Typical reaction conditions may include:
Formation of the Tetrazatricyclic Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Attachment of Dimethylamino Propyl Groups: This step may involve nucleophilic substitution reactions where dimethylamino propyl groups are introduced using reagents like dimethylamine and appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the tetrazatricyclic core or the dimethylamino groups.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives of the tetrazatricyclic core.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Use in the development of probes for studying biological processes.
Medicine
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Use in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with specific enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one
- 3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one
Uniqueness
- Functional Groups : The presence of dimethylamino propyl groups and the tetrazatricyclic core makes it unique.
- Applications : Its potential applications in various fields, including medicinal chemistry and materials science, distinguish it from similar compounds.
Propriétés
Numéro CAS |
142300-97-8 |
|---|---|
Formule moléculaire |
C27H36N6O13 |
Poids moléculaire |
652.6 g/mol |
Nom IUPAC |
8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid |
InChI |
InChI=1S/C21H30N6O.3C2H2O4/c1-24(2)13-7-15-26-17-9-5-11-22-19(17)20-18(10-6-12-23-20)27(21(26)28)16-8-14-25(3)4;3*3-1(4)2(5)6/h5-6,9-12H,7-8,13-16H2,1-4H3;3*(H,3,4)(H,5,6) |
Clé InChI |
BJJXFMVEGCQZGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C3=C(C=CC=N3)N(C1=O)CCCN(C)C)N=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



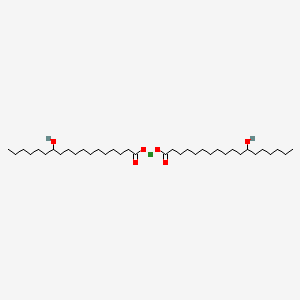
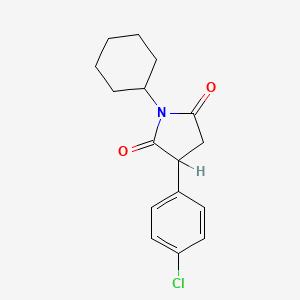
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
